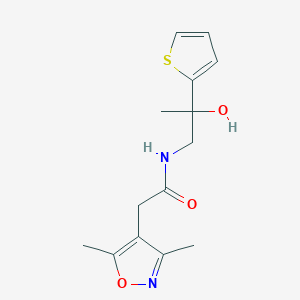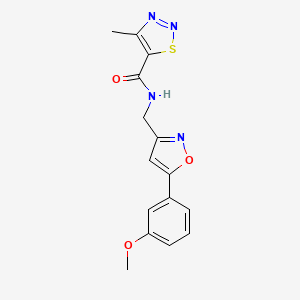
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including an isoxazole ring and a thiadiazole ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the isoxazole and thiadiazole rings. The methoxyphenyl group may introduce some steric hindrance .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions, including cycloadditions, substitutions, and reductions . Thiadiazoles can also participate in a variety of reactions, including S_NAr reactions .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to "N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide" often involve complex chemical reactions aimed at developing new molecules with potential biological activities. For example, the practical preparation of related compounds has been explored for their potential as components in cephalosporin antibiotics and other pharmaceutical agents, indicating the relevance of these molecules in drug development processes (Tatsuta et al., 1994).
Antimicrobial and Anticancer Activities
Several studies have investigated the antimicrobial and anticancer properties of thiadiazole derivatives, highlighting their potential in treating various diseases. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic properties, indicating their potential as COX-2 inhibitors with implications for cancer treatment (Abu‐Hashem et al., 2020).
Nematocidal and Antidiabetic Screening
Compounds containing thiadiazole moieties have also shown promise in nematocidal and antidiabetic screenings, suggesting their potential use in agriculture and diabetes management. For example, certain oxadiazole derivatives displayed significant activity against Bursaphelenchus xylophilus, a nematode causing pine wilt disease, indicating potential applications in pest control (Liu et al., 2022). Additionally, dihydropyrimidine derivatives have been evaluated for their antidiabetic properties through α-amylase inhibition assays, showcasing the versatility of thiadiazole derivatives in medicinal applications (Lalpara et al., 2021).
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been extensively studied, with several compounds exhibiting significant activity against various bacterial and fungal strains. This suggests the potential of these compounds in developing new antimicrobial agents (Ameen & Qasir, 2017).
Future Directions
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-14(23-19-17-9)15(20)16-8-11-7-13(22-18-11)10-4-3-5-12(6-10)21-2/h3-7H,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOKPLLISCNYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

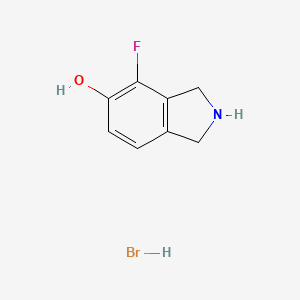
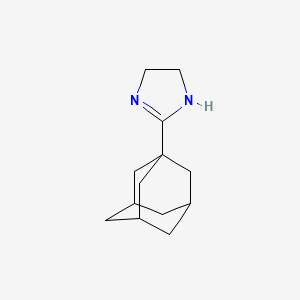
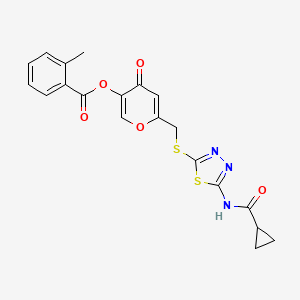
![2-[3-(methoxymethyl)phenyl]-N-(2-oxo-1-phenylazetidin-3-yl)acetamide](/img/structure/B2601249.png)

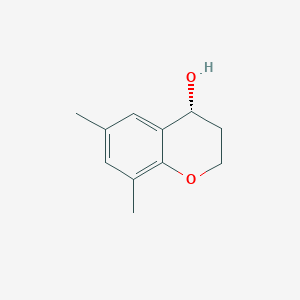
![5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2601257.png)


![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2601260.png)
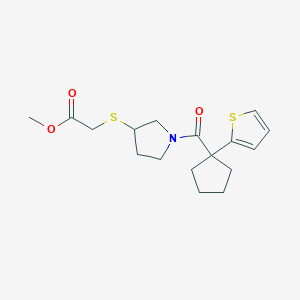
![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2601262.png)
